N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a substituted acetamide derivative characterized by a 4-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 4-formyl-2-methoxyphenoxy moiety linked via an acetamide bridge. The compound features two methoxy groups, a formyl group, and a chloro substituent, which collectively influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-22-15-8-12(18)4-5-13(15)19-17(21)10-24-14-6-3-11(9-20)7-16(14)23-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKNIXFCUVVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-chloro-2-methoxyaniline and 4-formyl-2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methoxyphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-formyl-2-methoxyphen
Biological Activity
N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, with the CAS number 748776-40-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H16ClNO5
- Molar Mass : 349.77 g/mol
- Density : 1.332 g/cm³ (predicted)
- Boiling Point : 556.1 °C (predicted)
- pKa : 11.74 (predicted) .
This compound exhibits various biological activities primarily through its interaction with cellular pathways involved in inflammation and cell proliferation:
- Inhibition of Osteoclastogenesis : Research indicates that similar compounds in this class can inhibit osteoclast formation, which is crucial in bone resorption processes. For instance, derivatives like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated significant inhibition of osteoclastogenesis and reduced bone resorption in vitro and in vivo .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are essential for mitigating oxidative stress in cells. Compounds with similar methoxy and formyl groups have shown reducing power and total antioxidant activity in various assays .
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide .
Study on Osteoclastogenesis Inhibition
A study published in Nature highlighted the effects of compounds structurally similar to this compound on osteoclastogenesis. The results showed that these compounds could significantly alter the mRNA expression of osteoclast-specific markers, effectively blocking the formation of mature osteoclasts and suppressing their bone resorption activity both in vitro and in models of ovariectomy-induced bone loss .
Antioxidant Properties
Another investigation into the compound's antioxidant potential revealed that it could reduce oxidative stress markers in cellular models. This study utilized various assays to measure the reducing power and total antioxidant capacity, confirming that the compound could act as a potent antioxidant agent .
Comparative Biological Activity Table
| Biological Activity | This compound | Related Compounds |
|---|---|---|
| Osteoclastogenesis Inhibition | Significant inhibition observed | N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide |
| Antioxidant Activity | Moderate to high reducing power | Various methoxy-substituted phenols |
| Anti-inflammatory Effects | Potentially reduces TNF-α and NO production | Other acetamide derivatives |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chloro-2-methoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antibacterial activity.
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor effects. Studies on related compounds indicate that modifications in the phenyl and methoxy groups can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated significant growth inhibition in HT29 colon cancer cells, with IC50 values reported below 1.98 μg/mL.
Antimicrobial Evaluation
In vitro studies have shown that certain structural features of related compounds enhance their ability to inhibit biofilm formation in bacterial cultures. These findings indicate that the presence of electron-donating groups like methoxy can significantly improve antibacterial efficacy.
Cytotoxicity Assays
Another study evaluated the cytotoxic effects of compounds similar to this compound on Jurkat T cells and HT29 cells. The results indicated that the presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound's structure could yield more potent derivatives.
| Activity Type | Target Pathogen/Cell Line | MIC/IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in the substituents on the aromatic rings. Key comparisons include:
Technological and Industrial Relevance
- Crystallography Tools : Structures of related compounds (e.g., ) were resolved using software like SHELXL and ORTEP-3, highlighting the importance of computational tools in characterizing acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
